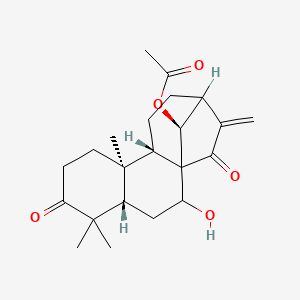

7-Hydroxy-3,15-dioxokaur-16-en-14-yl acetate

描述

Glaucocalyxin B (Gla B) is a bioactive sesquiterpenoid compound isolated from Rabdosia japonica (Burm. f.) Hara var. glaucocalyx (Maxim.), a plant traditionally used in East Asian medicine for its anti-inflammatory and anti-tumor properties . Structurally, Gla B belongs to the ent-kaurane diterpenoid family, characterized by a tetracyclic skeleton with oxygenated functional groups . Recent studies highlight its potent anti-inflammatory effects, particularly in rheumatoid arthritis (RA), where it inhibits NF-κB signaling by directly targeting the P65 subunit. This mechanism suppresses M1 polarization of synovial macrophages (SMGs), reduces pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6), and mitigates cartilage damage in RA models .

属性

CAS 编号 |

80508-81-2 |

|---|---|

分子式 |

C22H30O5 |

分子量 |

374.5 g/mol |

IUPAC 名称 |

[(2R,4S,9R,10S,16S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |

InChI |

InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3/t13?,14-,15+,17+,19-,21-,22?/m0/s1 |

InChI 键 |

LSUXOKVMORWDLT-FFQMZICYSA-N |

手性 SMILES |

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1([C@@H](C[C@H]4[C@]3(CCC(=O)C4(C)C)C)O)C(=O)C2=C |

规范 SMILES |

CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C |

同义词 |

glaucocalyxin B |

产品来源 |

United States |

准备方法

Ethanol Extraction and Initial Solvent Partitioning

The primary method for obtaining Glaucocalyxin B involves ethanol extraction from dried Rabdosia japonica leaves. In a patented protocol, 1 kg of pulverized plant material (20-mesh sieve) undergoes reflux extraction with 70% ethanol at elevated temperatures. This process is repeated twice, each lasting 2 hours, to maximize diterpenoid yield. The combined ethanolic extracts are concentrated under reduced pressure to yield a viscous medicinal extract.

Subsequent solvent partitioning employs a two-phase system of ethyl acetate and water (10:1 volume ratio). Stirring the extract in this mixture followed by 15-hour standing achieves phase separation. The ethyl acetate phase, enriched with diterpenoids, is concentrated to obtain an acetic acid ethyl ester extract. A second partitioning step using petroleum ether and methanol (1:1 volume ratio) further purifies the extract by removing hydrophobic impurities. The methanol phase, now containing Glaucocalyxin B, is evaporated to dryness, yielding a crude methanol extract.

High-Speed Countercurrent Chromatography (HSCCC) Purification

High-speed countercurrent chromatography (HSCCC) is pivotal for isolating Glaucocalyxin B from complex mixtures. The solvent system normal heptane–ethyl acetate–acetonitrile–water (3–5:1–2:3–5:2–4 volume ratio) demonstrates optimal separation efficiency. The upper phase serves as the stationary phase, while the lower phase acts as the mobile phase. After equilibrating the chromatographic column, the crude methanol extract dissolved in the mobile phase is injected. Ultraviolet (UV) detection at 254 nm facilitates real-time monitoring, enabling precise collection of Glaucocalyxin B eluates.

Table 1: HSCCC Conditions and Yields Across Experimental Trials

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Solvent Ratio (Heptane:EA:ACN:Water) | 3:1:4:3 | 4:2:3:4 | 5:1:5:2 |

| Extraction Solvent | 70% Ethanol | 60% Ethanol | 90% Ethanol |

| Extraction Duration (h) | 2 × 2 | 3 × 1.5 | 2 × 3 |

| Glaucocalyxin B Yield (mg) | 489 | 496 | 422 |

Crystallization and Final Purification

The Glaucocalyxin B-rich fractions from HSCCC are concentrated under reduced pressure and subjected to crystallization using methylene chloride–ethyl acetate (1:1 volume ratio). Slow evaporation at 4°C yields crystalline Glaucocalyxin B with >95% purity, as confirmed by high-performance liquid chromatography (HPLC). Lyophilization removes residual solvents, producing a stable, powdery form suitable for pharmacological studies.

Comparative Analysis of Methodologies

The extraction-purification method outlined in the patent achieves higher yields (422–496 mg/kg plant material) compared to traditional silica gel chromatography, which suffers from significant sample loss. HSCCC eliminates irreversible adsorption, enabling scalable production with minimal solvent consumption. In contrast, total synthesis, while academically valuable, faces challenges in scalability and cost-effectiveness due to multi-step reactions and chiral resolution requirements.

化学反应分析

Direct Protein Binding: Interaction with P65/NF-κB

Gal B demonstrates a targeted binding relationship with the P65 protein, a key component of the NF-κB signaling pathway. This interaction was confirmed through:

-

Small molecule-protein docking : Computational modeling revealed structural compatibility between Gal B and P65.

-

Co-immunoprecipitation (Co-IP) : Physical interaction was validated experimentally, indicating direct binding without intermediaries .

Mechanism :

Gal B inhibits the phosphorylation of P65 (p-P65), thereby suppressing NF-κB signaling. This reaction reduces downstream pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide synthase (iNOS) in macrophages .

Modulation of Macrophage Polarization (M1/M2)

Gal B regulates synovial macrophage (SMG) polarization by suppressing M1 phenotypes while sparing M2 markers (IL-10, TGF-β1). Key reactions include:

-

Inhibition of M1 markers : Reduced expression of TNF-α, IL-1β, IL-6, iNOS, and IL-12 via NF-κB inhibition .

-

ROS generation : Induces reactive oxygen species (ROS) production, which may contribute to anti-inflammatory effects .

| M1 Markers | Effect of Gal B | M2 Markers | Effect of Gal B |

|---|---|---|---|

| TNF-α | ↓ | IL-10 | No effect |

| IL-1β | ↓ | TGF-β1 | No effect |

| IL-6 | ↓ | ||

| iNOS | ↓ | ||

| IL-12 | ↓ |

Anticancer and Pro-Apoptotic Reactions

In cervical cancer models, Gal B induces apoptosis by upregulating pro-apoptotic proteins:

-

PTEN activation : Enhances tumor suppressor activity.

-

Autophagy induction : Increases Beclin-1 and LC3 expression, promoting autophagic cell death .

-

Mitochondrial pathway regulation : Upregulates Bax (pro-apoptotic) while downregulating Bcl-2 (anti-apoptotic) .

Key protein expression changes :

| Protein | Effect of Gal B |

|---|---|

| PTEN | ↑ |

| Beclin-1 | ↑ |

| LC3 | ↑ |

| p53 | ↑ |

| Bax | ↑ |

Neuroprotective Mechanisms

In Parkinson’s disease models, Gal B modulates oxidative stress and inflammatory pathways:

-

TLR/NF-κB inhibition : Reduces neuroinflammation by suppressing NF-κB activation .

-

Nrf2/HO-1 activation : Enhances antioxidant responses via upregulation of nuclear erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) .

Metabolic Pathways and Stability

While direct metabolic data for Gal B is limited, studies on structurally related compounds (e.g., Glaucocalyxin A) suggest potential oxidation and conjugation reactions. These may include:

-

Hydroxylation : Oxidation at electron-rich sites (e.g., C-6 in the B ring).

-

Phase II conjugation : Glucuronidation or sulfation of hydroxyl groups .

Critical Observations

-

Specificity : Gal B selectively targets NF-κB/P65 without affecting other pathways (e.g., PI3K/Akt) .

-

Dose dependency : Effects on tumor growth and apoptosis correlate with concentration (e.g., low/high doses in cervical cancer models) .

-

In vivo relevance : Demonstrated efficacy in collagen-induced arthritis and Parkinson’s disease animal models .

科学研究应用

Anticancer Properties

1.1 Mechanisms of Action

GLB exhibits significant anticancer activity through various mechanisms, including apoptosis induction and modulation of signaling pathways. Research indicates that GLB can enhance the sensitivity of cancer cells to chemotherapeutic agents by increasing reactive oxygen species (ROS) levels and activating specific kinases.

- Cervical Cancer: A study demonstrated that GLB inhibits tumor growth in a cervical cancer mouse model by regulating the expression of proteins such as PTEN, Beclin-1, and LC3, which are involved in apoptosis and autophagy . The results showed a dose-dependent reduction in tumor volume and weight, suggesting its potential as an adjunct therapy for cervical cancer.

- Ovarian Cancer: GLB has been shown to enhance the efficacy of cisplatin in ovarian cancer cells. It increases ROS levels and activates c-Jun N-terminal kinase (JNK), leading to enhanced DNA damage and apoptosis in resistant cancer cells . This synergistic effect underscores GLB's potential in overcoming drug resistance.

- Tongue Squamous Cell Carcinoma: GLB has also been reported to inhibit the growth of tongue squamous cell carcinoma, further supporting its role as a promising anticancer agent .

Anti-inflammatory Effects

2.1 Rheumatoid Arthritis

GLB demonstrates anti-inflammatory properties by targeting macrophage polarization. Research indicates that it inhibits M1 polarization of synovial macrophages through the NF-κB signaling pathway, reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that GLB may serve as a therapeutic agent for managing rheumatoid arthritis by mitigating cartilage inflammatory injury.

2.2 Parkinson's Disease

In models of Parkinson's disease, GLB has shown potential in alleviating dyskinesia and reducing oxidative stress and inflammation. It activates the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative damage . These findings highlight GLB's role in neuroprotection and its potential application in neurodegenerative diseases.

Antiviral Potential

Recent studies have explored the antiviral properties of GLB, particularly against coronaviruses. It has been identified as a candidate for inhibiting viral replication through its action on specific viral proteases . This opens avenues for further research into GLB as a therapeutic option during viral outbreaks.

Summary of Key Findings

作用机制

Glaucocalyxin B 通过多种分子途径发挥作用。它抑制 Toll 样受体/核因子 kappa B 途径并激活核因子红系 2 相关因子 2/血红素加氧酶-1 途径。 这些作用导致炎症抑制、氧化应激减少和癌细胞凋亡诱导 .

相似化合物的比较

Research Findings and Clinical Implications

- Gla A ’s multi-pathway modulation (STAT3, Akt/Nrf2) supports its use in cancers and metabolic disorders, though off-target effects require further study .

生物活性

Glaucocalyxin B (GLB) is a diterpenoid compound derived from the traditional Chinese medicinal herb Rabdosia japonica. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the current understanding of GLB's biological activity, focusing on its anticancer properties, effects on neurological disorders, and anti-inflammatory actions.

Anticancer Properties

Mechanisms of Action

GLB has demonstrated significant anticancer effects across various cancer types. Research indicates that GLB induces apoptosis in cancer cells by modulating several key signaling pathways:

- Cervical Cancer : A study using a mouse model of transplanted cervical cancer showed that GLB significantly inhibited tumor growth and induced apoptosis through the upregulation of proteins such as PTEN, Beclin-1, and LC3, which are involved in cell survival and autophagy . The compound exhibited a dose-dependent relationship with tumor volume and weight reduction, highlighting its potential as an adjunct therapy in cervical cancer management.

- Ovarian Cancer : GLB has been shown to attenuate ovarian cancer cell growth and enhance sensitivity to cisplatin by activating oxidative stress pathways. This suggests that GLB may be beneficial in overcoming drug resistance commonly observed in ovarian cancer treatments .

- Breast Cancer : Similar effects have been observed in breast cancer models, where GLB inhibited cell proliferation and induced apoptosis through various apoptotic pathways .

Table 1: Summary of Anticancer Effects of Glaucocalyxin B

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Cervical Cancer | Induces apoptosis via PTEN, Beclin-1, LC3 | Significant tumor growth inhibition (p < 0.05) |

| Ovarian Cancer | Activates oxidative stress | Reduces cell growth and enhances cisplatin efficacy |

| Breast Cancer | Modulates apoptotic pathways | Inhibits proliferation and induces apoptosis |

Neurological Effects

Parkinson's Disease

GLB has also been investigated for its neuroprotective effects. In a study involving Parkinson's disease model rats, GLB alleviated dyskinesia and reduced inflammation and oxidative stress. The mechanism was attributed to the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative damage . The treatment resulted in improved motor functions and reduced levels of pro-inflammatory cytokines.

Table 2: Effects of Glaucocalyxin B on Parkinson's Disease Models

| Parameter | Sham Group | Parkinson's Group | Low Dose (20 ng/ml) | Medium Dose (40 ng/ml) | High Dose (60 ng/ml) |

|---|---|---|---|---|---|

| Adjustment Steps | 100 | 30 | 45 | 60 | 80 |

| TNF-alpha (pg/ml) | 10 | 50 | 40 | 30 | 20 |

| IL-1 beta (pg/ml) | 5 | 35 | 25 | 15 | 10 |

Anti-inflammatory Activity

GLB exhibits anti-inflammatory properties by modulating immune responses. In rheumatoid arthritis models, it has been shown to inhibit cartilage inflammatory injury by regulating macrophage polarization . This action suggests that GLB could be a potential therapeutic agent for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。